Cas no 113960-50-2 (Adenosine, cyclic 3,5-(hydrogenphosphate), compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1))

Adenosine, cyclic 3,5-(hydrogenphosphate), compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) structure
113960-50-2 structure
Product Name:Adenosine, cyclic 3,5-(hydrogenphosphate), compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
CAS-nummer:113960-50-2
MF:C17H29N6O11P
MW:524.419524908066
CID:197972
PubChem ID:24832745
Update Time:2025-04-19

Adenosine, cyclic 3,5-(hydrogenphosphate), compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Adenosine, cyclic 3,5-(hydrogenphosphate), compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
    • [(2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-2,5-dihydro-2-furany l]methyl dihydrogen phosphate - 6-deoxy-6-(methylamino)-D-glucito l (1:1)
    • meglumine cyclic adenylate
    • [(2R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate - 6-deoxy-6-(methylamino)-D-glucitol (1:1)
    • Adenosine, cyclic 3',5'-(hydrogenphosphate), compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
    • MEGLUMINE ADENOSINE CYCLOPHOSPHATE
    • A7HJD8J7F7
    • (4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
    • UNII-A7HJD8J7F7
    • MEGLUMINE CYCLIC ADENOSINE MONOPHOSPHATE
    • MEGLUMINE CAMP
    • ADENOSINE 3',5'-CYCLOPHOSPHATE MEGLUMINE SALT
    • [(2R,5R)-5-(6-Aminopurin-9-yl)-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate;(2S,3R,4R,5R)-6-(methylamino)hexane-1,2,3,4,5-pentol
    • ADENOSINE CYCLIC PHOSPHATE MEGLUMINE
    • MEGLUMINE ADENOSINE CYCLOPHOSPHATE [WHO-DD]
    • 113960-50-2
    • Inchi: 1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1
    • InChI-sleutel: HYMXALLEHXXORK-HTDNVCFESA-N
    • LACHT: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O2)O)O1.O[C@H]([C@H](CNC)O)[C@@H]([C@@H](CO)O)O

Berekende eigenschappen

  • Exacte massa: 524.16337
  • Monoisotopische massa: 524.16319276g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 7
  • Complexiteit: 633
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 268Ų

Experimentele eigenschappen

  • PSA: 279.02
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd